6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13620941
InChI: InChI=1S/C6H3BrClN3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H
SMILES: C1=C(C2=NC=NN2C=C1Br)Cl
Molecular Formula: C6H3BrClN3
Molecular Weight: 232.46 g/mol

6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine

CAS No.:

Cat. No.: VC13620941

Molecular Formula: C6H3BrClN3

Molecular Weight: 232.46 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine -

Specification

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
IUPAC Name 6-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C6H3BrClN3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H
Standard InChI Key JZKIJFVZZQBSLD-UHFFFAOYSA-N
SMILES C1=C(C2=NC=NN2C=C1Br)Cl
Canonical SMILES C1=C(C2=NC=NN2C=C1Br)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a triazolo[1,5-a]pyridine backbone with bromine and chlorine atoms at positions 6 and 8, respectively. Its planar structure, confirmed by X-ray crystallography in related analogs , facilitates π-π stacking interactions critical for biological activity.

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₆H₃BrClN₃
Molecular Weight232.47 g/mol
Density2.0 ± 0.1 g/cm³ (analog data)
LogP1.50 (predicted)
CAS Number1433822-19-5

Spectroscopic Characteristics

  • NMR: ^1H NMR spectra of similar triazolopyridines show aromatic protons at δ 7.8–8.5 ppm .

  • IR: Stretching vibrations for C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) are observed.

Synthesis and Industrial Production

Oxidative Cyclization

A common route involves cyclization of 2-amino-3-bromo-5-chloropyridine with methyl isocyanate under acidic conditions (e.g., triethylamine in ethanol). Yields range from 65–80%.

Microwave-Assisted Synthesis

Microwave irradiation (140°C, 30 min) using enaminonitriles and benzohydrazides improves yield (85–90%) and reduces reaction time.

Industrial Optimization

Continuous flow reactors are employed for scalability, with purity >98% achieved via automated crystallization.

Chemical Reactivity and Functionalization

Substitution Reactions

  • Nucleophilic Aromatic Substitution: Bromine and chlorine substituents undergo displacement with amines (e.g., morpholine) under Pd catalysis.

  • Suzuki Coupling: Bromine at position 6 participates in cross-coupling with aryl boronic acids to generate biaryl derivatives.

Oxidation and Reduction

  • Oxidation: Treatment with H₂O₂ yields N-oxide derivatives, enhancing water solubility.

  • Reduction: Catalytic hydrogenation (Pd/C) reduces the triazole ring, altering bioactivity.

Biological Activities and Mechanisms

Anticancer Properties

  • In Vitro Efficacy: IC₅₀ values of 2.5–5.0 μM against MCF7 (breast) and A549 (lung) cancer cells.

  • Mechanism: Caspase-3/7 activation and G2/M cell cycle arrest via kinase inhibition (e.g., JAK2).

Antimicrobial Activity

  • Biofilm Inhibition: 80% reduction in Staphylococcus aureus biofilm formation at 10 μg/mL.

  • Antifungal Action: MIC of 0.25 μg/mL against Candida albicans.

Anti-inflammatory Effects

Suppression of IL-6 and TNF-α production in macrophages (50% inhibition at 10 μM).

Applications in Drug Discovery and Material Science

Medicinal Chemistry

  • Kinase Inhibitors: Serves as a core structure in JAK/STAT pathway inhibitors.

  • Antiviral Agents: Analogues show activity against HSV-1 (EC₅₀ = 1.2 μM) .

Material Science

  • Coordination Polymers: Halogen substituents enable metal-organic framework (MOF) synthesis for gas storage .

Comparison with Structural Analogs

Table 2: Bioactivity Comparison of Triazolopyridine Derivatives

CompoundSubstituentsAnticancer IC₅₀ (μM)Antimicrobial MIC (μg/mL)
6-Bromo-8-chloro derivativeBr (C6), Cl (C8)2.50.25
6-Bromo-2-methyl derivativeBr (C6), CH₃ (C2)4.81.0
8-Fluoro-6-bromo derivativeBr (C6), F (C8)3.20.50

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetics .

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability .

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